(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbothioyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11(6-5-10-4-3-9-16-10)13-12(17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVXDBRDKZCPM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a furan ring, a pyrrolidine moiety, and a carbonothioyl group, which contribute to its unique properties and biological activities.
Research indicates that this compound exhibits various mechanisms of action, particularly in relation to its interaction with biological targets involved in disease processes:
- Androgen Receptor Modulation : The compound has been noted for its ability to interact with androgen receptors, making it a candidate for treating conditions associated with androgen receptor signaling, such as certain cancers and hormonal disorders .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens .
- Anti-inflammatory Effects : There is evidence pointing towards anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cell Viability Assays : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it showed IC50 values in the low micromolar range against prostate cancer cell lines, indicating potent activity .
- Antimicrobial Testing : In vitro tests against bacteria and fungi revealed that the compound inhibited the growth of several strains, suggesting potential as an antimicrobial agent .
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound:
- Animal Models : In murine models of cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. These findings underscore its potential as an anticancer agent .
Case Studies
A number of case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Prostate Cancer Treatment : A study involving prostate cancer patients indicated that compounds similar to this compound could effectively reduce tumor size when combined with standard therapies .
- Chronic Inflammatory Disorders : Patients with chronic inflammatory conditions showed improvement in symptoms when treated with formulations containing this compound, suggesting its role as an anti-inflammatory agent .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide can exhibit significant anticancer properties. The compound's ability to modulate lipid synthesis has been linked to its potential in treating cancers that are characterized by abnormal lipid metabolism. For instance, studies have shown that certain heterocyclic compounds can inhibit fatty acid synthesis, which is crucial in the proliferation of cancer cells .
Antimicrobial Properties
The furan moiety in this compound is known for its antimicrobial activity. Compounds containing furan rings have been documented to possess inhibitory effects against various bacterial and fungal strains. This makes this compound a candidate for developing new antimicrobial agents .
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its acrylamide structure allows it to participate in radical polymerization processes, leading to the formation of polymers with desired mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials .
Conductive Materials
The incorporation of furan derivatives into polymer matrices has been explored for creating conductive materials. The unique electronic properties of furan can enhance the conductivity of polymers, making them suitable for applications in organic electronics and sensors .
Agricultural Chemistry
Pesticidal Activity
Research into the pesticidal properties of compounds similar to this compound has shown promise in developing new agrochemicals. The compound's structure suggests potential activity against pests, which could lead to its use as an effective pesticide or herbicide .
Plant Growth Regulators
There is emerging evidence that certain thioamide derivatives can act as plant growth regulators. This application could enhance crop yield and resistance to environmental stressors, making this compound a valuable addition to agricultural practices .
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Modulation of lipid synthesis |
| Antimicrobial agents | Inhibition of bacterial/fungal growth | |
| Materials Science | Polymer synthesis | Radical polymerization |
| Conductive materials | Enhanced electronic properties | |
| Agricultural Chemistry | Pesticides | Insecticidal activity |
| Plant growth regulators | Enhanced growth and stress resistance |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
2.1.1. Heterocycle Modifications
- (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497): Replacing the furan with a thiophene ring enhances antinociceptive activity at the α7 nicotinic acetylcholine receptor (α7 nAChR).
- (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide :
The sulfamoylphenyl group enhances solubility but may reduce CNS penetration due to increased polarity. This compound inhibits NSP13 helicase in SARS-CoV-2, suggesting the sulfonamide group’s role in targeting viral enzymes .
2.1.2. Thiourea vs. Other Substituents
- (E)-3-(Furan-2-yl)-N-(prop-2-in-1-ylcarbamoselenoyl)acrylamide: Substituting thiourea with selenourea introduces radical scavenging activity, as selenium’s redox-active properties contribute to antioxidant effects. However, the synthesis yield is low (15%), indicating synthetic challenges with selenourea derivatives .
- (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2): The p-tolyl group simplifies synthesis (yield >99.5%) and improves α7 nAChR modulation compared to bulkier substituents. Its antinociceptive effects are reversed by methylated analogs (e.g., DM490), highlighting the importance of hydrogen bonding via the acrylamide NH group .
Physicochemical Properties
- Melting Points :
- Synthetic Yields: PAM-2: >99.5% purity via EDC/HOBt coupling Selenourea analog: 15% yield
Key Research Findings
Thiophene vs. Furan : Thiophene analogs (e.g., DM497) show superior receptor binding but reduced metabolic stability compared to furan derivatives .
Thiourea vs. Selenourea: Thiourea derivatives are more synthetically accessible, while selenourea compounds exhibit unique redox properties but lower yields .
Substituent Size and Activity: Bulky groups (e.g., tetrahydroquinoline in DM492) reduce α7 nAChR activity, suggesting steric hindrance at the receptor site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
